molecular formula C4H4F2N2O B13607075 5-(Difluoromethyl)isoxazol-4-amine

5-(Difluoromethyl)isoxazol-4-amine

Katalognummer: B13607075
Molekulargewicht: 134.08 g/mol
InChI-Schlüssel: JSWLQCUTNCSXPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)isoxazol-4-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, focus on optimizing yield and purity while minimizing waste and cost. These methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Difluoromethyl)isoxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole-4-carboxylic acid derivatives, while reduction can yield isoxazole-4-amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)isoxazol-4-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A psychoactive compound that acts as a GABA_A receptor agonist.

    Ibotenic Acid: A neurotoxin and psychoactive compound.

Uniqueness: 5-(Difluoromethyl)isoxazol-4-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Eigenschaften

Molekularformel

C4H4F2N2O

Molekulargewicht

134.08 g/mol

IUPAC-Name

5-(difluoromethyl)-1,2-oxazol-4-amine

InChI

InChI=1S/C4H4F2N2O/c5-4(6)3-2(7)1-8-9-3/h1,4H,7H2

InChI-Schlüssel

JSWLQCUTNCSXPM-UHFFFAOYSA-N

Kanonische SMILES

C1=NOC(=C1N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.